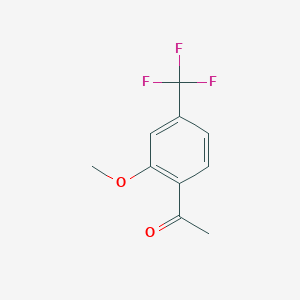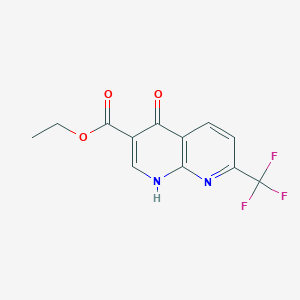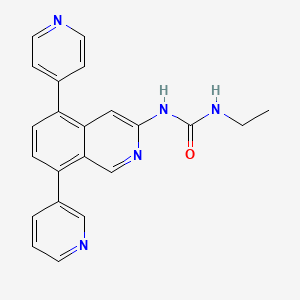
1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes pyridine and isoquinoline moieties, making it a valuable candidate for various scientific research applications.
準備方法
The synthesis of 1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea involves multiple steps, typically starting with the preparation of the isoquinoline and pyridine intermediates. The synthetic route often includes:
Formation of Isoquinoline Intermediate: This step involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline ring.
Pyridine Substitution: The pyridine rings are introduced through nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
化学反応の分析
1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
科学的研究の応用
1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
1-Ethyl-3-(8-(pyridin-3-yl)-5-(pyridin-4-yl)isoquinolin-3-yl)urea can be compared with other similar compounds, such as:
1-Ethyl-3-(8-(pyridin-3-yl)isoquinolin-3-yl)urea: Lacks the additional pyridine ring, resulting in different chemical and biological properties.
1-Ethyl-3-(5-(pyridin-4-yl)isoquinolin-3-yl)urea: Similar structure but with variations in the position of the pyridine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C22H19N5O |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
1-ethyl-3-(8-pyridin-3-yl-5-pyridin-4-ylisoquinolin-3-yl)urea |
InChI |
InChI=1S/C22H19N5O/c1-2-25-22(28)27-21-12-19-17(15-7-10-23-11-8-15)5-6-18(20(19)14-26-21)16-4-3-9-24-13-16/h3-14H,2H2,1H3,(H2,25,26,27,28) |
InChIキー |
YXBBGIQQSYFFLN-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C3=CN=CC=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


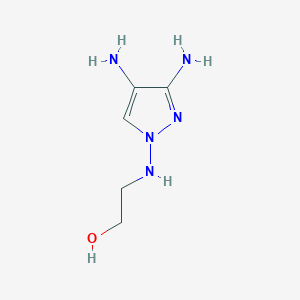
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
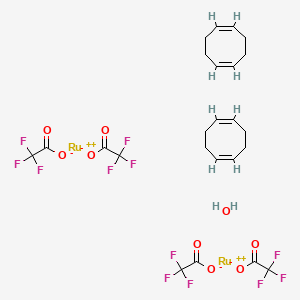
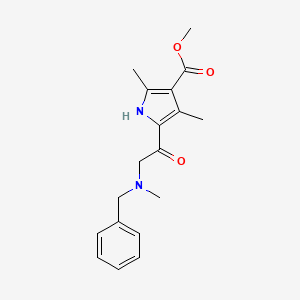
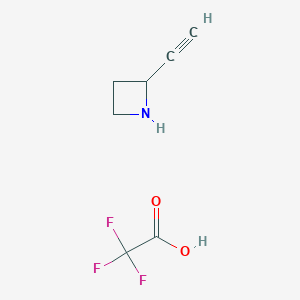
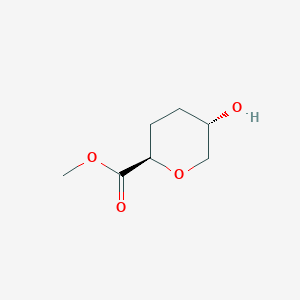

![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)

![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)

